molecular formula C21H19ClFN3O3 B2831838 1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034604-14-1

1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2831838
CAS RN: 2034604-14-1
M. Wt: 415.85
InChI Key: ORAOLQNELFVUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly known as CFPI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of drugs known as piperidines, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Anticancer Activity

Research on thiazolidine-2,4-dione derivatives, which share structural similarities with the queried compound, has demonstrated significant anticancer activity. These compounds have been synthesized and characterized for their potential in inhibiting the topoisomerase-I enzyme, a critical target in cancer therapy, especially against the MCF-7 human breast cancer cell line. The presence of electron-withdrawing groups like nitro groups has been found to enhance this activity, indicating the potential utility of similar compounds in oncological research and therapy (Kumar & Sharma, 2022).

Molecular Structure and Inhibitory Activity

The molecular structure of compounds related to the queried chemical, especially those with trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, has been analyzed for its potential in generating sheets of molecules via C-H...O interactions. These structures offer insights into the design of molecules with specific inhibitory activities against enzymes or receptors, which could be beneficial in developing new therapeutic agents (Li et al., 2005).

Electron Delocalization in N-heterocyclic Carbenes

Investigations into N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents reveal how electron delocalization affects the stability and structure of these compounds. This research is crucial for understanding the reactivity and potential applications of NHCs in catalysis and material science, highlighting the importance of π-framework and LUMO energy levels in determining their electrophilic properties (Hobbs et al., 2010).

Antimicrobial and Antifungal Activity

Synthesis and evaluation of thiazolidine-2,4-dione derivatives for their antimicrobial activity have been conducted, showcasing the potential of these compounds to act against both gram-positive and gram-negative bacteria. The structure-activity relationship studies help in designing more potent antimicrobial agents, suggesting the applicability of similar chemical frameworks in combating microbial infections (Prakash et al., 2011).

properties

IUPAC Name

1-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3/c22-18-12-14(23)6-7-17(18)20(28)24-10-8-15(9-11-24)25-13-19(27)26(21(25)29)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOLQNELFVUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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